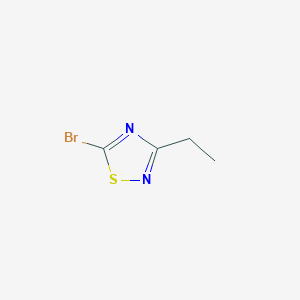![molecular formula C21H19FN4O3S B2724287 3-((4-fluorophenyl)sulfonyl)-2-imino-10-methyl-1-propyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one CAS No. 844836-26-6](/img/structure/B2724287.png)
3-((4-fluorophenyl)sulfonyl)-2-imino-10-methyl-1-propyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((4-fluorophenyl)sulfonyl)-2-imino-10-methyl-1-propyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one is a useful research compound. Its molecular formula is C21H19FN4O3S and its molecular weight is 426.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescent Imaging and Diagnostic Tools
One area of application for related compounds is in the development of fluorescent imaging agents. For example, compounds with fluorophenylsulfonyl groups have been synthesized for use as strongly fluorescent fluorodipyrrinones, which show promise as cholephilic fluorescence and 19 F MRI imaging agents, especially for probing liver and biliary metabolism. These compounds exhibit high fluorescence and potential for use in medical imaging to study organ function and disease states (Boiadjiev et al., 2006).
Antimicrobial Coatings
Research has also focused on the antimicrobial properties of pyrimidine derivatives. A study incorporating pyrimidine derivatives into polyurethane varnish and printing ink paste demonstrated that these compounds could significantly enhance antimicrobial effects against various microbial strains. This application suggests potential for the compound in creating surface coatings with antimicrobial properties, offering a protective layer for materials against microbial degradation (El‐Wahab et al., 2015).
Drug Discovery and Development
In drug discovery, pyrimidine derivatives are explored for their medicinal properties. A study on the synthesis of novel pyrazole carbaldehyde derivatives from fluorophenylsulfonyl pyrimidine-5-carboxylate explored their biological properties, including antioxidant, anti-breast cancer, and anti-inflammatory effects. Molecular docking studies indicated that some of these compounds exhibit significant anti-inflammatory properties by showing excellent COX-2 inhibition, highlighting their potential as future COX-2 inhibitors or anti-inflammatory drugs (Thangarasu et al., 2019).
Antimicrobial Evaluation
Another study synthesized novel pyrazolo[1,5-a]pyrimidine ring systems with phenylsulfonyl moiety and evaluated their antimicrobial activities. Some derivatives exceeded the activity of reference drugs, indicating the potential use of these compounds in developing new antimicrobial agents (Alsaedi et al., 2019).
Fungicidal Activities
Research into the fungicidal activities of fluorine-containing pyrido[4,3-d]pyrimidin-4(3H)-ones showed that some synthesized compounds possess significant inhibition activities against fungal pathogens. This finding opens avenues for the development of new fungicides based on fluorine-substituted pyrimidinones (Ren et al., 2007).
properties
IUPAC Name |
5-(4-fluorophenyl)sulfonyl-6-imino-11-methyl-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O3S/c1-3-10-25-18(23)17(30(28,29)15-8-6-14(22)7-9-15)12-16-20(25)24-19-13(2)5-4-11-26(19)21(16)27/h4-9,11-12,23H,3,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWXFJSPQORYQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C1=N)S(=O)(=O)C3=CC=C(C=C3)F)C(=O)N4C=CC=C(C4=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[3-cyano-4,5-dimethyl-1-(oxolan-2-ylmethyl)pyrrol-2-yl]acetamide](/img/structure/B2724205.png)
![N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2724206.png)

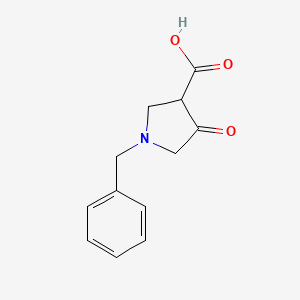

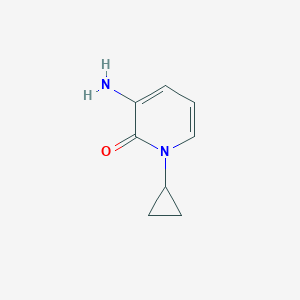
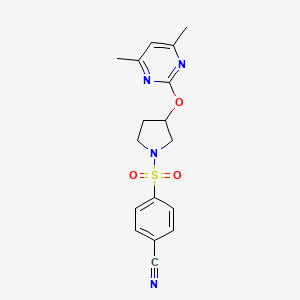
![5-[(4-chlorophenyl)amino]-N-[(3-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2724215.png)
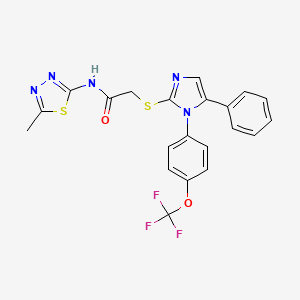
![Azane;3-(hydroxymethyl)-6,9-dimethyl-11-oxo-8-oxa-5,10-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-12-carboxylic acid](/img/structure/B2724218.png)
![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2724219.png)
![N-phenyl-1-{2-[4-(prop-2-yn-1-yl)piperazin-1-yl]acetyl}piperidine-4-carboxamide](/img/structure/B2724221.png)

